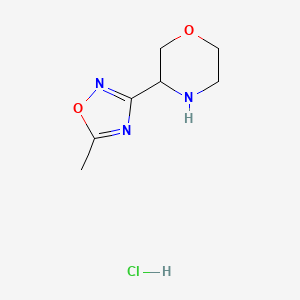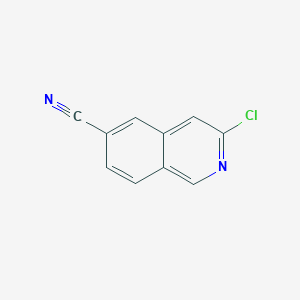
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Übersicht
Beschreibung
“3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They have been the center of attention for their high therapeutic values in the past few decades .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Oxadiazole derivatives, including 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride, have shown significant anticancer activity . They have been evaluated against various human cancer cell lines and have shown promising results .
Anti-inflammatory and Analgesic Properties
These compounds have also demonstrated anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases and pain management .
Antidiabetic Activity
Oxadiazoles have been reported to exhibit antidiabetic activity . This suggests that 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride could potentially be used in the treatment of diabetes .
Antiviral Properties
Research has shown that oxadiazoles possess antiviral properties . This indicates that 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride could potentially be used in the development of antiviral drugs .
Antibacterial and Antifungal Activities
Oxadiazoles, including 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride, have demonstrated antibacterial and antifungal activities . This suggests their potential use in the treatment of bacterial and fungal infections .
Anticonvulsant Activity
Oxadiazoles have been reported to exhibit anticonvulsant activity . This suggests that 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride could potentially be used in the treatment of convulsive disorders .
Antioxidant Properties
Oxadiazoles have shown antioxidant properties . This indicates that 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride could potentially be used in the prevention of diseases caused by oxidative stress .
Other Miscellaneous Applications
In addition to the above, oxadiazoles have been reported to exhibit a wide range of other therapeutic activities such as vasodilator activity, anti-allergic, anti-Alzheimer activity, ulcerogenic and antihypertensive activities . This suggests that 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride could potentially be used in the treatment of a wide range of conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNWDMNCNQFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2COCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |
CAS RN |
1461707-05-0 | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)


![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)







![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)